molecular formula C11H9F3O4 B11719621 Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate

Cat. No.: B11719621
M. Wt: 262.18 g/mol
InChI Key: WGYMXJCHGUVRRX-UHFFFAOYSA-N
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Description

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate is a fluorinated aromatic β-ketoester characterized by a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring. This compound serves as a key intermediate in medicinal and agrochemical synthesis due to its reactive β-ketoester moiety and the electron-withdrawing properties of the trifluoromethoxy group, which enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

methyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C11H9F3O4/c1-17-10(16)6-8(15)7-4-2-3-5-9(7)18-11(12,13)14/h2-5H,6H2,1H3

InChI Key

WGYMXJCHGUVRRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with methyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to the presence of the trifluoromethoxy group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para vs. Meta Substitution

The position of the trifluoromethoxy group on the phenyl ring significantly influences physicochemical properties and reactivity:

Compound Name Substituent Position Molecular Formula Molecular Weight CAS RN Key Data (LCMS/HPLC)
Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate Ortho C₁₁H₉F₃O₄ 262.18 Not explicitly stated Not provided in evidence
Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate Para C₁₁H₉F₃O₄ 262.18 1435444-74-8 LCMS: m/z 393 [M+H]+ (related derivative) ; HPLC: 0.29 min (SQD-FA50)
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate Meta C₁₁H₉F₃O₄ 262.18 1181574-09-3 Limited analytical data; higher synthesis cost ($650/5g)

Key Findings :

  • Para-substituted analogs exhibit superior synthetic yields (e.g., 91% in two-step reactions for related compounds) due to reduced steric hindrance compared to ortho isomers .
  • Ortho-substituted derivatives may display altered HPLC retention times and LCMS fragmentation patterns due to steric effects and dipole interactions .

Ester Group Variation: Methyl vs. Ethyl Esters

Replacing the methyl ester with an ethyl group alters lipophilicity and metabolic stability:

Compound Name Ester Group Molecular Weight CAS RN Key Data
This compound Methyl 262.18 Not provided Higher volatility vs. ethyl analogs
Ethyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate Ethyl 276.21 Not provided LCMS: m/z 548–564 [M+H]+ (related ureido-thiazole derivatives)

Key Findings :

  • Ethyl esters generally exhibit higher molecular weights and longer HPLC retention times (e.g., 0.88 minutes for ethyl-based intermediates) .
  • Methyl esters are preferred in drug discovery for their lower molecular weight and enhanced cell permeability .

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl vs. Halogens

The nature of the electron-withdrawing group impacts reactivity and biological activity:

Compound Name Substituent Molecular Formula Key Properties
This compound -OCF₃ (ortho) C₁₁H₉F₃O₄ Enhanced metabolic stability; moderate polarity
Methyl 3,3,3-trifluoro-2-[4-(trifluoromethoxy)phenyl]propionate (DW767) -CF₃ (propionate chain) C₁₁H₈F₆O₃ Higher fluorination increases hydrophobicity
Methyl 3-(2-Chlorophenyl)-3-oxopropionate -Cl (ortho) C₁₀H₉ClO₃ Reduced electron withdrawal vs. -OCF₃; lower cost ($419/1g)

Key Findings :

  • Trifluoromethoxy (-OCF₃) provides a balance of electronic effects and steric bulk, making it favorable for pesticidal and pharmaceutical applications .
  • Chlorinated analogs are less synthetically complex but exhibit lower thermal stability .

Biological Activity

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate, a compound with the molecular formula C11H9F3O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which is known to enhance lipophilicity and biological activity. The presence of the keto group contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC11H9F3O3
Molecular Weight252.19 g/mol
IUPAC NameThis compound
CAS Number20064726

This compound exhibits its biological activities primarily through the inhibition of specific enzymes involved in metabolic pathways. The trifluoromethoxy group is believed to play a crucial role in enhancing the compound's affinity for these enzymes.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as:

  • Cyclooxygenase (COX) : Involved in inflammation and pain pathways.
  • Lipoxygenase : Plays a role in leukotriene synthesis.

Inhibition of these enzymes can lead to anti-inflammatory effects, which are beneficial in treating various inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been studied in relation to its structural components. Modifications to the trifluoromethoxy group and the carbonyl moiety have shown varying degrees of activity.

Key Findings:

  • Trifluoromethoxy Substitution : Enhances potency by increasing lipophilicity and enzyme binding.
  • Keto Group : Essential for maintaining biological activity; modifications can lead to loss of function.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound reduced inflammation markers in animal models by inhibiting COX activity .
  • Antimicrobial Properties :
    • Research indicated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent .
  • Cytotoxicity Studies :
    • In vitro studies revealed that this compound showed cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

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